Tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with an azide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate can undergo substitution reactions with various nucleophiles.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in DMF.
Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.
Reduction Reactions: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Major Products:
Substitution Reactions: Various substituted azetidines.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Scientific Research Applications
Chemistry: Tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It can be used to introduce azide functionality into molecules, which can then be further modified through click chemistry.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The azide group can be converted into various functional groups, allowing for the creation of diverse molecular structures.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with an alkyne to form a triazole ring. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and azide groups, allowing them to react and form the triazole ring.
Comparison with Similar Compounds
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is used as a building block in organic synthesis and can undergo similar cycloaddition reactions.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group instead of an azide group and can undergo different types of chemical reactions.
Uniqueness: this compound is unique due to the presence of the azide group, which allows it to participate in a wide range of chemical reactions, including click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-8(7-14)4-5-12-13-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUWLDZCGSJGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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